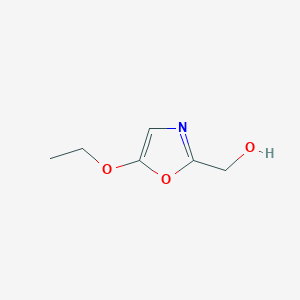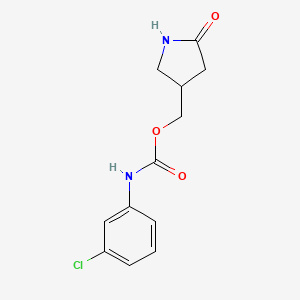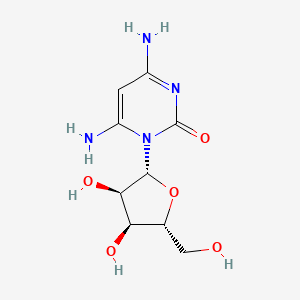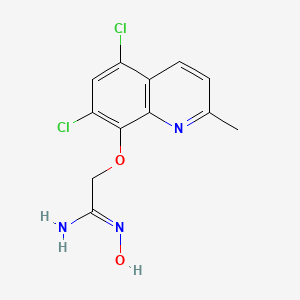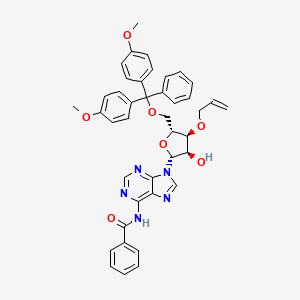
Methyl 4-bromo-2-phenylquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-2-phenylquinoline-8-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a carboxylate ester group at the 8th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-phenylquinoline-8-carboxylate typically involves the following steps:
Phenylation: The phenyl group can be introduced at the 2nd position of the quinoline ring through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The carboxylate ester group at the 8th position can be introduced through esterification of the corresponding carboxylic acid using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromine atom can lead to the formation of the hydrogenated quinoline derivative.
Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols and hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-bromo-2-phenylquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of methyl 4-bromo-2-phenylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
- Methyl 4-chloro-2-phenylquinoline-8-carboxylate
- Methyl 4-fluoro-2-phenylquinoline-8-carboxylate
- Methyl 4-iodo-2-phenylquinoline-8-carboxylate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of different halogen atoms at the 4th position can significantly affect the compound’s reactivity, biological activity, and electronic properties. Bromine, being larger and less electronegative than chlorine and fluorine, may result in different binding affinities and reaction rates.
- Phenyl Group: The phenyl group at the 2nd position provides steric hindrance and electronic effects that can influence the compound’s overall reactivity and stability.
- Carboxylate Ester Group: The ester group at the 8th position is crucial for the compound’s solubility and potential interactions with biological targets.
Methyl 4-bromo-2-phenylquinoline-8-carboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are distinct from its analogues.
属性
CAS 编号 |
651311-52-3 |
|---|---|
分子式 |
C17H12BrNO2 |
分子量 |
342.2 g/mol |
IUPAC 名称 |
methyl 4-bromo-2-phenylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI 键 |
OXCWZPKDSRJDDU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)


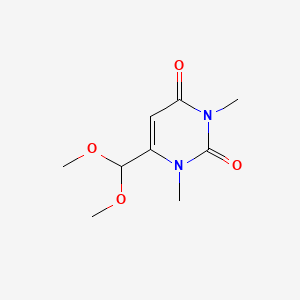



![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
